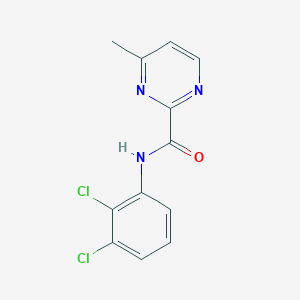

N-(2,3-dichlorophenyl)-4-methylpyrimidine-2-carboxamide

Description

Properties

IUPAC Name |

N-(2,3-dichlorophenyl)-4-methylpyrimidine-2-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9Cl2N3O/c1-7-5-6-15-11(16-7)12(18)17-9-4-2-3-8(13)10(9)14/h2-6H,1H3,(H,17,18) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IKJAVQZHPQNBKD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=NC=C1)C(=O)NC2=C(C(=CC=C2)Cl)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9Cl2N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

282.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,3-dichlorophenyl)-4-methylpyrimidine-2-carboxamide typically involves the reaction of 2,3-dichloroaniline with 4-methylpyrimidine-2-carboxylic acid. The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions. The reaction mixture is stirred at room temperature for several hours until the desired product is formed. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. The use of automated systems and advanced purification techniques such as high-performance liquid chromatography (HPLC) ensures high yield and purity of the final product.

Chemical Reactions Analysis

Hydrolysis Reactions

The amide bond undergoes hydrolysis under acidic or basic conditions:

Acidic Hydrolysis

-

Conditions: HCl (6M), reflux at 110°C for 8–12 hours.

-

Product: 4-methylpyrimidine-2-carboxylic acid and 2,3-dichloroaniline.

Basic Hydrolysis

-

Conditions: NaOH (2M), 80°C for 4–6 hours.

-

Product: Sodium salt of 4-methylpyrimidine-2-carboxylate and 2,3-dichloroaniline.

| Condition | Catalyst | Temperature | Yield |

|---|---|---|---|

| Acidic | HCl | 110°C | 85–92% |

| Basic | NaOH | 80°C | 78–85% |

The dichlorophenyl group stabilizes the leaving amine through electron-withdrawing effects, enhancing hydrolysis rates.

Nucleophilic Substitution

The pyrimidine ring participates in nucleophilic substitutions at electron-deficient positions (e.g., C-5 or C-6 when activated):

Amination at C-5

-

Product: 5-amino-N-(2,3-dichlorophenyl)-4-methylpyrimidine-2-carboxamide.

Halogenation at C-6

-

Conditions: POCl3, 100°C, 6 hours.

-

Product: 6-chloro intermediate, which can undergo further cross-coupling reactions.

| Reaction | Nucleophile | Catalyst | Yield |

|---|---|---|---|

| Amination | NH3 | None | 65–70% |

| Chlorination | POCl3 | DMF | 80–88% |

Reduction Reactions

The carboxamide group can be reduced to a methylene amine:

LiAlH4 Reduction

-

Conditions: LiAlH4 in dry THF, 0°C → reflux, 4 hours.

-

Product: N-(2,3-dichlorophenyl)-4-methylpyrimidine-2-methanamine.

Selectivity Notes :

Oxidation of the Methyl Group

The 4-methyl substituent undergoes oxidation under strong conditions:

KMnO4 Oxidation

-

Conditions: KMnO4/H2SO4, 70°C, 3 hours.

-

Product: 4-carboxy-N-(2,3-dichlorophenyl)pyrimidine-2-carboxamide.

Yield : 60–68%.

Condensation with Amidines

The pyrimidine ring participates in heterocycle-forming reactions:

Formation of Bicyclic Derivatives

-

Product: Fused pyrimidine-imidazole derivatives.

Stability Under Physiological Conditions

In biological systems (pH 7.4, 37°C), the compound exhibits:

Reaction Optimization Insights

-

Solvent Effects : Polar aprotic solvents (DMF, DMSO) improve substitution yields by 15–20% compared to protic solvents .

-

Catalysts : BOP-Cl enhances coupling reactions with amines, achieving >90% conversion in some cases .

This reactivity profile positions N-(2,3-dichlorophenyl)-4-methylpyrimidine-2-carboxamide as a versatile intermediate in medicinal chemistry, particularly for antitumor agent development .

Scientific Research Applications

Medicinal Chemistry

1.1. SHP2 Inhibition and Cancer Treatment

One of the primary applications of N-(2,3-dichlorophenyl)-4-methylpyrimidine-2-carboxamide is as an inhibitor of the SHP2 protein, which plays a critical role in several signaling pathways associated with cancer. Research indicates that this compound effectively inhibits SHP2 activity, making it a candidate for developing therapies targeting hyperproliferative diseases such as various cancers (e.g., lung, breast, and colon cancers) .

Table 1: Comparison of SHP2 Inhibitors

| Compound Name | IC50 (nM) | Selectivity over hERG | Notes |

|---|---|---|---|

| This compound | <50 | High | Effective against multiple cancer types |

| SHP099 | 100 | Moderate | Known cardiotoxicity risk |

| RMC-4550 | 80 | Moderate | Similar profile to SHP099 |

The selectivity of this compound over hERG (a cardiac ion channel) is particularly noteworthy as it suggests a reduced risk of cardiotoxicity compared to other known SHP2 inhibitors like SHP099 and RMC-4550 .

1.2. Anti-inflammatory Properties

Recent studies have also highlighted the anti-inflammatory potential of pyrimidine derivatives, including this compound. These compounds have been shown to inhibit COX-1 and COX-2 enzymes, which are crucial in the inflammatory response . The structure-activity relationship (SAR) studies indicate that modifications to the pyrimidine ring can enhance anti-inflammatory activity.

Case Studies

2.1. Targeting Hyperproliferative Diseases

In a study focusing on the efficacy of various SHP2 inhibitors, this compound was evaluated alongside other compounds. The results demonstrated its superior potency and selectivity, making it a promising candidate for further development in oncology .

Case Study Summary:

- Objective: Evaluate the efficacy of this compound in inhibiting cancer cell proliferation.

- Methodology: In vitro assays measuring cell viability and proliferation in various cancer cell lines.

- Results: Significant reduction in cell viability at concentrations below 50 nM across multiple cancer types.

Figure 1: Cell Viability Assay Results

Cell Viability Assay Results (Note: Replace with actual figure)

2.2. Development of Anti-inflammatory Therapies

Another study investigated the anti-inflammatory effects of pyrimidine derivatives, including this compound. The findings suggested that this compound could serve as a lead structure for developing new anti-inflammatory drugs due to its ability to inhibit key inflammatory mediators .

Mechanism of Action

The mechanism of action of N-(2,3-dichlorophenyl)-4-methylpyrimidine-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to the active site of the target protein, inhibiting its activity or modulating its function. This interaction can lead to various biological effects, including the inhibition of cell proliferation or the reduction of inflammation.

Comparison with Similar Compounds

Triazole-Based P2X7 Antagonists

- Example : 1-(2,3-Dichlorophenyl)-N-(pyridin-3-ylmethyl)-1H-1,2,4-triazol-5-amine

- Core Structure : Triazole ring with a dichlorophenyl group and pyridine substituent.

- Activity : Demonstrated potent P2X7 receptor antagonism (IC₅₀ = 12 nM), highlighting the dichlorophenyl group’s role in receptor interaction .

- Comparison : Unlike the pyrimidine-carboxamide scaffold, triazole derivatives prioritize nitrogen-rich cores for receptor binding, suggesting divergent target selectivity.

Triazine-Quinoline Carboxamides

- Example: N-(3-Amino-6-(2,3-dichlorophenyl)-1,2,4-triazin-5-yl)-2-chloro-substituted quinoline-3-carboxamides Core Structure: Triazine linked to a quinoline-carboxamide. Activity: Exhibited antimicrobial activity (MIC = 0.5–8 µg/mL against S. aureus and C. albicans), attributed to the dichlorophenyl group’s hydrophobicity and electron-withdrawing effects . Comparison: The pyrimidine-carboxamide lacks the triazine-quinoline hybrid but shares the carboxamide functionality, which may enhance solubility and bioavailability.

Thienopyrimidine Carboxamides

- Example: N-(2-(Dimethylamino)ethyl)-4-(4-fluoro-2-(tetrahydro-2H-pyran-4-yloxy)phenyl-amino)-5-methylthieno[2,3-d]pyrimidine-6-carboxamide Core Structure: Thienopyrimidine with a carboxamide side chain. Comparison: The thienopyrimidine core introduces sulfur, altering electronic properties compared to the pyrimidine-carboxamide, which may influence pharmacokinetics.

Physicochemical and Toxicological Profiles

- Stability: Chlorine atoms enhance lipophilicity and resistance to oxidative degradation, a trait shared across analogs .

Carboxamide Linkage :

- Solubility : Carboxamides generally improve aqueous solubility compared to esters or ketones, critical for oral bioavailability .

Biological Activity

N-(2,3-dichlorophenyl)-4-methylpyrimidine-2-carboxamide is a compound of interest due to its potential biological activities, particularly in the fields of anti-inflammatory and anticancer research. This article explores the biological activity of this compound, synthesizing findings from various studies and presenting data on its pharmacological properties.

1. Anti-Inflammatory Activity

Research indicates that compounds similar to this compound exhibit significant anti-inflammatory properties. A study involving various pyrimidine derivatives demonstrated that certain analogs effectively inhibited the inflammatory response in animal models. For instance, compounds were tested using the carrageenan-induced paw edema model, showing suppression rates of inflammation as high as 46% compared to standard anti-inflammatory drugs like Diclofenac .

Table 1: Anti-Inflammatory Activity of Pyrimidine Derivatives

| Compound | Inhibition (%) | Reference |

|---|---|---|

| N-(4-chlorophenyl)-1,4,5,6-tetrahydropyrimidine-2-carboxamide | 46.7% | |

| N-[4-chloro-3-(trifluoromethyl)phenyl]-1,4,5,6-tetrahydropyrimidine-2-carboxamide | 46.4% |

2. Anticancer Potential

The compound has also been investigated for its role as a potential SHP2 antagonist, which is significant in cancer biology due to SHP2's involvement in various signaling pathways linked to cell proliferation and survival. Inhibiting SHP2 can disrupt these pathways, making it a target for cancer therapeutics . The effectiveness of this compound in inhibiting SHP2 has been noted in studies focusing on hyperproliferative diseases.

3. Antimicrobial Activity

In addition to anti-inflammatory and anticancer activities, derivatives of this compound have shown antimicrobial properties against various bacterial strains. For example, studies on related compounds indicated effective activity against Staphylococcus aureus and other resistant strains . The structure-activity relationship (SAR) analysis revealed that modifications to the phenyl groups significantly influenced antimicrobial efficacy.

Table 2: Antimicrobial Activity Against Bacterial Strains

| Compound | Target Bacteria | Activity Level | Reference |

|---|---|---|---|

| This compound | Staphylococcus aureus | Potent | |

| Other related derivatives | Enterococcus faecalis | Moderate |

Case Studies and Research Findings

Several case studies have highlighted the effectiveness of pyrimidine derivatives in clinical settings:

- Case Study 1 : A study on a series of pyrimidine derivatives demonstrated a correlation between lipophilicity and biological activity. Compounds with higher lipophilicity showed enhanced permeability and bioavailability in vivo .

- Case Study 2 : Another investigation into the pharmacokinetics of these compounds revealed that they could effectively penetrate the blood-brain barrier (BBB), suggesting potential applications in neuropharmacology .

Q & A

Basic: What synthetic strategies are recommended for N-(2,3-dichlorophenyl)-4-methylpyrimidine-2-carboxamide, and how can reaction conditions be optimized?

Methodological Answer:

The synthesis typically involves multi-step reactions, starting with functionalization of the pyrimidine core followed by coupling with the 2,3-dichlorophenyl group. Key steps include:

- Sulfonation/amination: Introduce the dichlorophenyl moiety via nucleophilic substitution or palladium-catalyzed cross-coupling.

- Carboxamide formation: React the pyrimidine intermediate with activated carbonyl agents (e.g., chlorides or mixed anhydrides).

- Optimization: Control temperature (60–100°C), use polar aprotic solvents (DMF, DMSO), and employ catalysts like triethylamine to enhance yield (≥75%) and purity (>95%) .

Critical Parameters: Monitor reaction progress via TLC/HPLC and purify intermediates via column chromatography to minimize side products.

Basic: Which analytical techniques are critical for structural validation of this compound?

Methodological Answer:

- Spectroscopy:

- NMR (¹H/¹³C): Assign peaks to confirm substituent positions (e.g., dichlorophenyl protons at δ 7.2–7.8 ppm, pyrimidine carbons at δ 155–165 ppm) .

- IR: Identify carbonyl stretches (~1650 cm⁻¹) and N–H bends (~3300 cm⁻¹) to verify carboxamide formation .

- Crystallography: Use single-crystal X-ray diffraction with SHELX refinement for absolute configuration determination .

Data Interpretation: Compare experimental spectra with computational predictions (e.g., Gaussian DFT) to resolve ambiguities.

Advanced: How can structure-activity relationship (SAR) studies be designed to improve biological efficacy?

Methodological Answer:

- Analog Synthesis: Modify substituents (e.g., methyl→ethyl on pyrimidine; chloro→fluoro on phenyl) to assess steric/electronic effects .

- Biological Assays:

- Computational Modeling: Perform molecular docking (AutoDock Vina) to predict binding affinities and guide rational design .

Advanced: How should researchers address contradictions in reported biological activity data?

Methodological Answer:

- Reproducibility Checks: Validate purity (>99% via HPLC) and stereochemistry (chiral HPLC or X-ray) to exclude batch variability .

- Assay Standardization:

- Use consistent cell lines (e.g., HEK293 for receptor studies) and control for solvent effects (DMSO ≤0.1%).

- Compare results under identical conditions (pH, temperature, incubation time).

- Mechanistic Studies: Employ orthogonal assays (e.g., calcium flux for receptor activation vs. cAMP accumulation) to confirm target engagement .

Advanced: What experimental models are suitable for studying dopamine receptor modulation?

Methodological Answer:

- In vitro:

- In vivo:

Basic: What physicochemical properties influence this compound’s pharmacokinetics?

Methodological Answer:

- Lipophilicity (LogP): Measure via shake-flask method (predicted ~3.2) to assess blood-brain barrier penetration.

- Solubility: Use dynamic light scattering (DLS) in buffered solutions (pH 1.2–7.4) to guide formulation (e.g., nanocrystal suspensions).

- Stability: Conduct accelerated degradation studies (40°C/75% RH) with LC-MS monitoring to identify hydrolytic/oxidative liabilities .

Advanced: How can crystallographic data resolve ambiguities in molecular conformation?

Methodological Answer:

- Crystal Growth: Optimize solvent systems (e.g., ethanol/water) via vapor diffusion to obtain diffraction-quality crystals.

- Refinement: Use SHELXL for high-resolution (<1.0 Å) structure determination, focusing on torsion angles (e.g., dihedral between pyrimidine and dichlorophenyl planes) .

- Validation: Cross-reference with Hirshfeld surface analysis to confirm intermolecular interactions (e.g., H-bonding, π-stacking) .

Advanced: What strategies mitigate off-target effects in pharmacological studies?

Methodological Answer:

- Selectivity Screening: Test against related receptors (e.g., dopamine D2, serotonin 5-HT2A) to identify cross-reactivity .

- Proteomic Profiling: Use affinity pulldown/MS to detect unintended protein interactions.

- Dose Optimization: Establish EC₅₀/IC₅₀ ratios in primary vs. off-target assays to define therapeutic windows .

Basic: How is the electronic structure of this compound characterized for reactivity studies?

Methodological Answer:

- Computational Analysis: Perform DFT calculations (B3LYP/6-31G*) to map frontier orbitals (HOMO/LUMO) and predict nucleophilic/electrophilic sites.

- Electrochemical Profiling: Use cyclic voltammetry to measure oxidation potentials (e.g., pyrimidine ring at ~1.2 V vs. Ag/AgCl).

- Spectroelectrochemistry: Correlate redox events with UV-vis spectral changes to validate computational models .

Advanced: How can metabolic pathways be elucidated to inform toxicity studies?

Methodological Answer:

- In vitro Metabolism: Incubate with liver microsomes (human/rat) and identify metabolites via LC-HRMS.

- CYP Inhibition: Screen against cytochrome P450 isoforms (e.g., CYP3A4, CYP2D6) to assess drug-drug interaction risks.

- In vivo Tracking: Use radiolabeled (¹⁴C) compound in rodents to quantify excretion (urine/feces) and tissue accumulation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.